molecular formula C14H8BrNO2S B10884312 (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B10884312
M. Wt: 334.19 g/mol
InChI Key: BBWQIVHLOMQZCT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 5-bromothiophene moiety and a phenyl group. The oxazolone ring, a five-membered lactam, is known for its versatility in organic synthesis and applications in medicinal chemistry and materials science. The bromothiophene substituent introduces electronic and steric effects that influence the compound’s reactivity, solubility, and biological activity.

Properties

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.19 g/mol

IUPAC Name

(4E)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8+

InChI Key

BBWQIVHLOMQZCT-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(S3)Br)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: can undergo various reactions:

    • Common reagents include palladium catalysts, reducing agents, and nucleophiles.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    Medicinal Chemistry

    Anticancer Activity
    Research indicates that (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent due to its ability to induce apoptosis in malignant cells. The mechanism involves the inhibition of specific pathways critical for cancer cell survival and proliferation .

    Antimicrobial Properties
    The compound has also been evaluated for antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against several bacterial strains, indicating potential as a lead compound for developing new antibiotics .

    Synthetic Applications

    Building Block for Synthesis
    Due to its unique structure, (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. Its bromine atom provides a site for further functionalization, making it versatile in synthetic pathways .

    Materials Science

    Polymer Chemistry
    In materials science, the compound's properties have been explored for use in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in advanced materials . The presence of the thiophene moiety contributes to the electronic properties of the polymers, which can be beneficial in electronic applications.

    Case Study 1: Anticancer Mechanism

    A recent study focused on the anticancer effects of (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one on breast cancer cells. The results indicated that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in cancer treatment .

    Case Study 2: Synthesis of Derivatives

    Another research project involved synthesizing derivatives of (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one to explore their biological activities. Various derivatives were tested for antimicrobial activity, showing enhanced efficacy compared to the parent compound. This underscores the importance of structural modifications in improving biological activity .

    Mechanism of Action

    • The compound’s effects depend on its specific application.
    • Molecular targets and pathways would vary based on its use (e.g., as a ligand, drug, or material).
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Similarities and Substituent Effects

    The compound shares a common oxazolone backbone with several derivatives, differing primarily in the substituents at the 4-position. Key structural analogs include:

    Compound Name Substituent at 4-Position Structural Similarity Key References
    4-[(4-Fluorophenyl)methylene]-2-phenyloxazol-5(4H)-one 4-Fluorophenyl 76.19%
    4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one 4-Methoxybenzylidene N/A
    4-((5-Chloro-3-methyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one Chloro-pyrazole N/A
    (E)-4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one Ethoxymethylene N/A
    • Bromothiophene vs.
    • Steric Effects : Bulkier substituents (e.g., azulene in ) reduce solubility but may improve binding specificity in biological systems .

    Electrochemical and Physical Properties

    • Electrochemical Behavior : Azulene-substituted oxazolones () undergo reversible oxidation at +0.75 V (vs. Ag/AgCl), while methoxybenzylidene derivatives show bathochromic shifts in UV-Vis spectra due to extended conjugation .
    • Nanoparticle Morphology: 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one forms nanobelts with bathochromic emission shifts, suggesting the bromothiophene analog could exhibit tunable optoelectronic properties .

    Biological Activity

    (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a compound belonging to the oxazolone class, which has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by recent research findings.

    Synthesis of (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one

    The synthesis of (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 5-bromothiophene derivatives with appropriate aldehydes under acidic or basic conditions. The reaction conditions can be optimized to enhance yield and purity. The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

    1. Antimicrobial Activity

    Recent studies have shown that compounds in the oxazolone family exhibit significant antimicrobial properties. For instance, (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has been tested against various bacterial strains, demonstrating both bactericidal and bacteriostatic effects.

    MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
    E. coli0.4 mg/ml12.5 mg/ml
    S. aureus6.25 mg/ml13.12 mg/ml
    P. aeruginosa0.2 mg/ml12.5 mg/ml
    C. albicans0.05 mg/ml6.25 mg/ml

    These results indicate that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi like Candida albicans .

    2. Analgesic Activity

    The analgesic potential of oxazolones has been explored through various pharmacological tests, including the writhing test and hot plate test in animal models. The results suggest that (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one exhibits significant analgesic effects, comparable to conventional analgesics .

    Case Studies

    Case Study 1: Antimicrobial Efficacy
    In a study assessing the antimicrobial efficacy of various oxazolone derivatives, (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one was found to be particularly effective against multi-drug resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The compound displayed a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant bacterial strains .

    Case Study 2: Toxicity Assessment
    An acute toxicity study conducted on mice revealed that (E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one exhibited low toxicity levels, with no observed lethal effects at therapeutic doses. Histopathological assessments indicated no significant adverse effects on major organs, suggesting a favorable safety profile for potential therapeutic use .

    Q & A

    Q. Optimization Table :

    ParameterConditionYield (%)
    SolventGlacial Acetic Acid85
    BaseNaOAc (anhydrous)85
    Reaction Time7 hours (reflux)85

    Basic: How is the (E)-configuration of the exocyclic double bond confirmed in this compound?

    Methodological Answer:
    The E -isomer is identified via:

    • NMR Spectroscopy : The coupling constant (J) between the α,β-unsaturated protons in the 1H^1H NMR spectrum typically ranges from 12–16 Hz for trans-configuration .
    • X-ray Crystallography : Single-crystal diffraction (as seen in analogous oxazolone derivatives) provides definitive proof of stereochemistry .

    Basic: What safety protocols are critical when handling this compound in the laboratory?

    Methodological Answer:

    • Storage : Store in a cool, dry place away from ignition sources (e.g., sparks, open flames) .
    • Personal Protection : Use gloves, goggles, and lab coats. Avoid inhalation or skin contact due to potential irritancy .
    • Waste Disposal : Follow institutional guidelines for halogenated organic waste.

    Advanced: How can researchers resolve contradictions in bioactivity data across different assay models?

    Methodological Answer:
    Contradictions often arise from assay-specific variables. Mitigation strategies include:

    • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for anti-inflammatory or antimicrobial testing .
    • Statistical Analysis : Apply ANOVA or non-parametric tests to assess inter-assay variability.
    • Dose-Response Curves : Compare EC50/IC50 values across models to identify trends .

    Example : In marine bioactives, discrepancies in antioxidant activity were resolved by normalizing data to positive controls (e.g., ascorbic acid) .

    Advanced: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

    Methodological Answer:

    • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity).
    • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 interactions .
    • DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

    Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

    Methodological Answer:

    • Core Modifications : Replace the 5-bromothiophene moiety with other halogens (e.g., Cl, I) to tune electronic effects .
    • Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance electrophilicity .
    • Bioisosteric Replacement : Substitute the oxazolone ring with isoxazolone or thiazolone to assess scaffold flexibility .

    Q. SAR Table :

    Modification SiteChangeObserved Effect
    Thiophene BromineReplacement with ClReduced cytotoxicity
    Phenyl RingAddition of –NO2Increased COX-2 inhibition
    Oxazolone OxygenReplacement with SAltered metabolic stability

    Advanced: What analytical techniques are most reliable for quantifying impurities in synthesized batches?

    Methodological Answer:

    • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water) to separate and quantify byproducts .
    • LC-MS : Identify impurities via molecular ion peaks and fragmentation patterns .
    • Elemental Analysis : Confirm purity by matching experimental vs. theoretical C/H/N ratios .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.